5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
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Overview
Description
5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a piperidine ring, and multiple alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the piperidine ring. One common synthetic route involves the following steps:
Formation of the Sulfonamide Group: This step involves the reaction of a suitable sulfonyl chloride with an amine to form the sulfonamide. The reaction is typically carried out in the presence of a base such as triethylamine.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: Shares the tert-butyl group and aromatic structure.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate: Contains similar tert-butyl and dimethyl substituents.
Uniqueness
5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group, a piperidine ring, and multiple alkyl substituents
Properties
Molecular Formula |
C25H34N2O3S |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
5-tert-butyl-2,3-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C25H34N2O3S/c1-17-11-13-27(14-12-17)24(28)20-7-9-22(10-8-20)26-31(29,30)23-16-21(25(4,5)6)15-18(2)19(23)3/h7-10,15-17,26H,11-14H2,1-6H3 |
InChI Key |
MMHBJCHKONHHQO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3C)C)C(C)(C)C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3)C(C)(C)C)C)C |
Origin of Product |
United States |
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